molecular formula C21H19ClN2O3 B6131338 5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B6131338
M. Wt: 382.8 g/mol
InChI Key: CPSWSJLTJIUYOH-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl group is chlorinated using reagents like chlorine gas or N-chlorosuccinimide.

    Attachment of the morpholinylphenyl group: This step can be accomplished through a nucleophilic substitution reaction, where a morpholine derivative reacts with a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted morpholinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the morpholinyl group are likely involved in binding interactions, while the chlorophenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide
  • 2-(4-chlorophenyl)-4-morpholin-4-yl-quinoline
  • (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its furan ring, in particular, distinguishes it from other compounds with similar structures, potentially offering unique reactivity and applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-16-3-1-2-15(14-16)19-8-9-20(27-19)21(25)23-17-4-6-18(7-5-17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWSJLTJIUYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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